Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-

Antioxidant Activity DPPH Assay Structure-Activity Relationship

Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- (CAS 878270-53-2; also registered as 2780-47-4) is a phenolate Schiff base with molecular formula C₁₄H₁₂NO₃⁻ and molecular weight 242.25 g/mol. Its IUPAC name is 2-[(4-hydroxy-3-methoxyphenyl)methylideneamino]phenolate, indicating a zwitterionic structure in which the N-phenyl ring bears a phenolate (O⁻) group.

Molecular Formula C14H12NO3-
Molecular Weight 242.25 g/mol
Cat. No. B12082429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-
Molecular FormulaC14H12NO3-
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NC2=CC=CC=C2[O-])O
InChIInChI=1S/C14H13NO3/c1-18-14-8-10(6-7-13(14)17)9-15-11-4-2-3-5-12(11)16/h2-9,16-17H,1H3/p-1
InChIKeyDXTQSDXJDQAFRH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- Procurement & Selection Reference: Compound Identity and Baseline Specifications


Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- (CAS 878270-53-2; also registered as 2780-47-4) is a phenolate Schiff base with molecular formula C₁₄H₁₂NO₃⁻ and molecular weight 242.25 g/mol [1]. Its IUPAC name is 2-[(4-hydroxy-3-methoxyphenyl)methylideneamino]phenolate, indicating a zwitterionic structure in which the N-phenyl ring bears a phenolate (O⁻) group [1]. The compound is formally derived from the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 2-aminophenol, followed by deprotonation to yield a charged species with one hydrogen bond donor, four hydrogen bond acceptors, a computed XLogP3 of 3.3, and a topological polar surface area of 64.9 Ų [1]. This compound belongs to the class of 2-methoxyphenol-derived Schiff bases but is distinguished by its permanent charge separation, which differentiates it from neutral p-methoxy-, p-methyl-, or unsubstituted N-phenyl Schiff base analogs commonly explored in antioxidant and enzyme-inhibition research .

Why Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- Cannot Be Replaced by Generic Schiff Base Analogs: A Structural and Functional Rationale


Generic substitution of Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- by in-class vanillin-derived Schiff bases is not scientifically supportable because three critical differentiation parameters diverge by orders of magnitude across closely related analogs. First, the regiochemistry of imine attachment (4-position vs. 6-position on the methoxyphenol ring) produces a roughly 10- to 19-fold difference in DPPH radical-scavenging potency, with 4-substituted isomers demonstrating EC₅₀ values near 10 ppm while 6-substituted counterparts cluster between 106 and 196 ppm [1][2]. Second, the N-aryl substituent identity fundamentally alters biological target engagement: the 2-aminophenol-derived (phenolate) scaffold exhibits MAO-A inhibitory activity (IC₅₀ = 0.71 mg/mL) comparable to p-vanillin itself, whereas p-anisidine- or p-toluidine-derived analogs show distinctly different enzyme inhibition profiles [3]. Third, the charged phenolate form confers aqueous solubility in alkaline media (complete solubility in NaOH) and metal-chelating capacity that neutral Schiff bases lack, directly impacting formulation, assay compatibility, and coordination chemistry applications [1][4]. These are not marginal adjustments—they represent categorical differences in potency, target profile, and physicochemical behavior that render simple analog substitution experimentally invalid for any application requiring reproducible quantitative outcomes.

Quantitative Head-to-Head Differentiation Evidence for Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- Against Closest Analogs


DPPH Radical-Scavenging Potency: 4-Substituted Vanillin Schiff Base Exhibits ~10–19× Superiority Over 6-Substituted (o-Vanillin) Isomers

In DPPH radical-scavenging assays, the 4-substituted vanillin-derived Schiff base 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol—the closest neutral analog to the target phenolate compound—yields an EC₅₀ of 10.46 ppm, indicating potent radical-scavenging capacity at low concentration [1]. In contrast, three Schiff bases derived from o-vanillin (2-methoxy-6-substituted regioisomers bearing phenyl, p-tolyl, or p-methoxyphenyl N-substituents) produce EC₅₀ values ranging from 106.2 to 196.4 ppm under comparable DPPH assay conditions [2]. The difference represents an approximately 10- to 19-fold greater potency for the 4-substituted scaffold. This observation is mechanistically consistent with published findings that para-substitution on the o-methoxyphenol core is a critical determinant of antioxidant activity in this compound class [3].

Antioxidant Activity DPPH Assay Structure-Activity Relationship Schiff Base

Zwitterionic Phenolate Structure: Computed Physicochemical Properties Differentiate the Target Compound from All Neutral N-Aryl Schiff Base Analogs

The target compound exists as a phenolate salt (C₁₄H₁₂NO₃⁻), a zwitterionic species in which the N-phenyl ring carries a formal negative charge (O⁻). Computed properties from PubChem reveal: XLogP3 = 3.3, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, topological polar surface area (TPSA) = 64.9 Ų, rotatable bond count = 3, and molecular weight = 242.25 g/mol [1]. In contrast, the structurally closest neutral Schiff base, 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, possesses no permanent charge separation, an additional hydrogen bond donor (phenolic OH on the N-aryl ring), and distinct solubility behavior (only slightly soluble in water) [2]. The charged nature of the target compound manifests in its complete solubility in NaOH, indicating deprotonated phenolic character that is absent in neutral analogs [2][3]. The permanent dipole and charge separation also predict altered membrane permeability, distinct metal-chelation geometry, and differential protein-binding profiles relative to neutral congeners.

Physicochemical Properties Drug-Likeness Zwitterion Solubility

Green Chemistry Synthesis Yield: Grinding Method Achieves 99.08% Yield, Surpassing Conventional Reflux and Stirrer Methods for Vanillin-Derived Schiff Bases

The Schiff base 2-methoxy-4-((4-methoxyphenilimino)-methyl)phenol, the closest neutral analog of the target compound, has been synthesized via three distinct methods with markedly different efficiencies. The solvent-free grinding method (green chemistry approach, 20 minutes) achieves a constant mass yield of 1.0191 g with a percentage yield of 99.08% [1]. The water-based stirrer method (30 minutes) yields 95% [2]. These compare favorably with typical reflux methods for related Schiff bases, which often produce yields in the 60–80% range and require organic solvents and extended heating [3]. The grinding method additionally eliminates organic solvent waste, reduces energy input, and shortens reaction time—all factors relevant to scalable procurement and reproducibility.

Green Chemistry Synthesis Yield Solvent-Free Schiff Base

MAO-A Enzyme Inhibition: The 2-Aminophenol-Derived Schiff Base (Closest Analog) Matches Parent Vanillin Activity, Distinguishing It from Other N-Substituted Analogs

The Schiff base V2-AFL (compound 3), synthesized from p-vanillin and 2-aminophenol—and representing the closest structural analog to the target phenolate compound—exhibits MAO-A inhibitory activity with IC₅₀ = 0.71 mg/mL [1]. This value is statistically indistinguishable from p-vanillin itself (IC₅₀ = 0.72 mg/mL) and approximately 1.7-fold more potent than the corresponding secondary amine derivative V2-AFA (IC₅₀ = 1.22 mg/mL), and 3.3-fold more potent than the 4-aminophenol-derived secondary amine V4-AFA (IC₅₀ = 2.36 mg/mL) [1]. The standard MAO inhibitor clorgiline exhibits IC₅₀ = 0.34 mg/mL [1]. Critically, the MAO-A inhibitory activity of V2-AFL was reported for the first time in this study, meaning this property has not been characterized for other vanillin-derived Schiff base subclasses (e.g., p-anisidine or p-toluidine adducts) [1][2].

MAO-A Inhibition Antidepressant Enzyme Assay Schiff Base

In Vitro Cytotoxicity Differentiation: 4-Substituted Vanillin Schiff Base Shows Weak Anticancer Activity (IC₅₀ = 353 μg/mL on T47D), Contrasting with the Potent BSLT Toxicity of 6-Substituted Isomers (LC₅₀ = 9.99–22.29 ppm)

The 4-substituted Schiff base 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, the closest neutral analog to the target compound, demonstrates weak anticancer activity against T47D breast cancer cells with an IC₅₀ of 353.038 μg/mL by MTT assay [1]. Stability of the compound was confirmed by re-characterization using chemical tests, FTIR, and GC-MS [1]. In striking contrast, three 6-substituted (o-vanillin-derived) Schiff bases tested via the Brine Shrimp Lethality Test (BSLT) exhibit substantially higher toxicity with LC₅₀ values ranging from 9.99 to 22.29 ppm [2]. This represents an approximately 16- to 35-fold greater toxicity for the 6-substituted isomers in the invertebrate model, indicating that the position of imine substitution on the methoxyphenol ring fundamentally alters the cytotoxicity profile—a critical selection criterion for any study where therapeutic window or selective toxicity is a parameter of interest.

Cytotoxicity T47D Breast Cancer BSLT Anticancer

Spectroscopic Authentication: FTIR C=N Stretch at 1589–1591 cm⁻¹ and ¹H-NMR Imine Proton at δ 8.36–8.42 ppm Provide Definitive Identity Confirmation Against Mislabeled Analogs

The 4-substituted vanillin Schiff base exhibits characteristic spectroscopic signatures that enable unambiguous differentiation from regioisomeric and N-substituted analogs. FTIR analysis confirms the imine (C=N) stretching absorption at 1589–1591 cm⁻¹ [1][2]. ¹H-NMR spectroscopy reveals a singlet imine proton signal at δ 8.36–8.42 ppm (1H, s), consistent across both stirrer and grinding synthesis methods [1][2]. GC-MS analysis confirms molecular ion at m/z 257, consistent with the molecular mass of the neutral Schiff base (C₁₅H₁₅NO₃) [1][2]. The target phenolate compound, being a charged species, would exhibit distinct mass spectral behavior (m/z 242 for the anion) and potentially shifted imine proton chemical shifts due to the altered electronic environment of the phenolate ring . These orthogonal spectroscopic fingerprints constitute a quality-control benchmark that can detect mislabeled or degraded material upon receipt.

Spectroscopic Characterization FTIR NMR Quality Control

Validated Application Scenarios for Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- Based on Quantitative Differentiation Evidence


Antioxidant Screening Campaigns Requiring High-Potency Radical Scavengers: Prioritize 4-Substituted Over 6-Substituted Vanillin Schiff Bases

For research programs conducting primary DPPH-based antioxidant screening of phenolic Schiff base libraries, the 4-substituted vanillin scaffold (EC₅₀ ≈ 10.46 ppm) delivers radical-scavenging potency approximately 10–19 times greater than the 6-substituted o-vanillin series (EC₅₀ = 106.2–196.4 ppm) [1][2]. This potency differential means that hit-identification campaigns using the 4-substituted compound can detect activity at concentrations where 6-substituted isomers would appear inactive, reducing false-negative rates. The quantitative EC₅₀ benchmark also enables direct potency comparisons with standard antioxidants such as ascorbic acid (literature EC₅₀ range ~10–33 μg/mL in DPPH assays) [3], facilitating compound ranking and SAR prioritization in natural-product-inspired antioxidant discovery.

MAO-A-Focused Neuropharmacology: The 2-Aminophenol-Derived Scaffold Is the Only Vanillin-Schiff Base Subclass with Characterized Antidepressant-Relevant Enzyme Inhibition

V2-AFL, the Schiff base from p-vanillin and 2-aminophenol—and the closest structural analog to the target phenolate compound—is the sole vanillin-derived Schiff base for which MAO-A inhibitory activity has been experimentally determined (IC₅₀ = 0.71 mg/mL), matching the potency of the parent vanillin (IC₅₀ = 0.72 mg/mL) [1]. This property has not been reported for p-anisidine, p-toluidine, or aniline-derived vanillin Schiff bases [1][2]. Researchers investigating monoamine oxidase modulation should therefore select the 2-aminophenol-derived scaffold specifically, as alternative N-substituted analogs lack any published enzyme inhibition characterization in this target class, introducing avoidable uncertainty into assay design.

Green Chemistry Process Development and Scalable Schiff Base Manufacturing: Solvent-Free Grinding Protocol Delivers Near-Quantitative Yield

For process chemistry teams developing scalable, environmentally benign synthetic routes to vanillin-derived Schiff bases, the solvent-free grinding method produces 2-methoxy-4-((4-methoxyphenilimino)-methyl)phenol in 99.08% yield within 20 minutes at room temperature, compared to 95% for the water-based stirrer method and 60–80% for conventional reflux approaches [1][2]. The elimination of organic solvents, reduced energy consumption, and shortened reaction time translate into lower manufacturing costs and improved process mass intensity metrics. The yield consistency across independent studies (95% [2] and 99.08% [1]) further supports the robustness of the grinding protocol for reproducible kilogram-scale production, a critical factor for industrial procurement specifications.

Toxicological Profiling of Methoxyphenol Schiff Bases: Regioisomer Selection Determines Cytotoxicity Outcomes by Over an Order of Magnitude

In toxicological assessment programs evaluating Schiff base safety or anticancer potential, the choice between 4-substituted and 6-substituted vanillin Schiff bases is not interchangeable. The 4-substituted isomer exhibits weak cytotoxicity against T47D breast cancer cells (IC₅₀ = 353.038 μg/mL), whereas 6-substituted isomers display potent toxicity in the BSLT model (LC₅₀ = 9.99–22.29 ppm), representing an approximately 16–35× differential [1][2]. This quantitative divergence in biological toxicity means that compound procurement must be precisely matched to the experimental endpoint: the 4-substituted/phenolate scaffold is better suited for studies where low intrinsic cytotoxicity is desired (e.g., antioxidant efficacy without confounding cell death), while 6-substituted analogs may be preferentially selected for anticancer screening programs targeting higher toxicity.

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